Oxcarbazepine (OXC) is a newer antiepileptic drug that has shown efficacy in treating a wide spectrum of neuropsychiatric disorders. Its mechanism of action, as well as its effects on neuronal function, have been the subject of various studies. The drug and its metabolites, including the 10-monohydroxy derivative (MHD), have been found to have significant effects on the modulation of neuronal excitability, which is crucial in the management of epileptic conditions23.
OXC and its metabolites have been shown to limit the frequency of firing of sodium-dependent action potentials in cultured mouse central neurons, which is indicative of their antiepileptic efficacy. The use- and voltage-dependent limitation of rapidly firing action potentials by carbamazepine (CBZ) and its metabolite 10,11-epoxycarbamazepine, which is encountered at therapeutic CBZ levels, suggests that these compounds may contribute to the anticonvulsant action by a similar mechanism1. This is particularly relevant in the treatment of epilepsy, where controlling the frequency and intensity of seizures is paramount.
The broad clinical utility of OXC is also evident in its application to a range of neuropsychiatric disorders. The drug's ability to modulate neuronal excitability through its action on ion channels makes it a candidate for the treatment of conditions beyond epilepsy, potentially including bipolar disorder and neuropathic pain, although specific case studies in these areas were not provided in the data.
11-Keto Oxcarbazepine is a chemical compound with the molecular formula and a molecular weight of 266.25 g/mol. It is recognized as an impurity reference material and is associated with the pharmacological class of anticonvulsants and antiepileptics. The compound is structurally related to oxcarbazepine, a medication used primarily for the treatment of epilepsy and bipolar disorder. The compound's CAS number is 537693-29-1, and it is categorized under various classifications, including pharmaceutical reference standards and additional neuro products .
The synthesis of 11-Keto Oxcarbazepine can be achieved through various methods, primarily involving the conversion of precursor compounds into the target molecule. One notable method involves the formation of 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine followed by its transformation into 11-Keto Oxcarbazepine.
The methods emphasize efficiency and cost-effectiveness while achieving high yields, often exceeding 80% in various synthesis trials .
The molecular structure of 11-Keto Oxcarbazepine features a complex arrangement typical of benzazepine derivatives. The compound includes:
The structural representation can be described using SMILES notation: NC(=O)N1c2ccccc2C(=O)C(=O)c3ccccc13
.
The chemical reactions involving 11-Keto Oxcarbazepine typically include:
These reactions are characterized by their use of specific catalysts and controlled conditions to ensure high purity and yield .
The mechanism of action for 11-Keto Oxcarbazepine primarily revolves around its role as an anticonvulsant. It is believed to modulate voltage-gated sodium channels, stabilizing neuronal membranes and preventing excessive neuronal firing. This mechanism is similar to that of oxcarbazepine, which enhances GABAergic transmission while inhibiting glutamate release.
Research indicates that compounds like 11-Keto Oxcarbazepine may also influence neurotransmitter systems beyond sodium channel modulation, contributing to their therapeutic effects in epilepsy management .
Storage conditions typically recommend temperatures around -20°C to maintain stability and integrity over time .
11-Keto Oxcarbazepine serves several scientific purposes:
11-Keto oxcarbazepine (systematic name: 10,11-dioxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide) is an achiral organic molecule with the molecular formula C₁₅H₁₀N₂O₃ and a molecular weight of 266.25 g/mol. Its topology centers on a dibenzazepine scaffold where the 10,11-positions are oxidized to diketone functionalities, distinguishing it from parent compounds. The molecule adopts a planar tricyclic core with two benzene rings fused to a central seven-membered azepine ring containing two carbonyl groups at adjacent positions. The carboxamide group (-C(O)NH₂) at position 5 completes the structure, contributing to its hydrogen-bonding capacity. Stereochemical analysis confirms the absence of defined stereocenters, chiral axes, or E/Z isomerism, rendering the compound optically inactive [5] [6].
Table 1: Fundamental Molecular Descriptors
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₅H₁₀N₂O₃ |
Molecular Weight | 266.25 g/mol |
Canonical SMILES | NC(=O)N1C2=CC=CC=C2C(=O)C(=O)C3=C1C=CC=C3 |
InChI Key | GUBHPEHRMYFCMM-UHFFFAOYSA-N |
Defined Stereocenters | 0 |
Structurally, 11-keto oxcarbazepine serves as a metabolite and degradation product of oxcarbazepine, differing in the oxidation state of the 10,11-bridge. While carbamazepine (CBZ) features an azepine ring with a C10-C11 double bond, oxcarbazepine (OCBZ) replaces this with a ketone at C10. 11-Keto oxcarbazepine extends this oxidation to a vicinal diketone system (C10=O and C11=O), forming a fully conjugated quinoid structure. This α-diketone moiety significantly alters electronic properties: it increases molecular polarity compared to CBZ (logP ~1.8) and OCBZ (logP ~1.2), with predicted logP values for the 11-keto derivative indicating higher hydrophilicity. Additionally, the planarity of the 11-keto derivative contrasts with the non-planar puckered ring in OCBZ, influencing crystal packing and solubility [4] [6].
Table 2: Structural Comparison of Dibenzazepine Derivatives
Feature | Carbamazepine | Oxcarbazepine | 11-Keto Oxcarbazepine |
---|---|---|---|
C10-C11 Bond | Double bond | C10=O, C11-H₂ | C10=O, C11=O |
Functional Group | Imine (-N=) | Ketone (-C=O) | Vicinal diketone (-C(=O)-C(=O)-) |
Molecular Formula | C₁₅H₁₂N₂O | C₁₅H₁₂N₂O₂ | C₁₅H₁₀N₂O₃ |
Conjugation | Extended π-system | Moderate conjugation | Fully conjugated quinoid |
Crystallography: Powder X-ray diffraction (PXRD) reveals distinct patterns for polymorphs. Form I exhibits characteristic peaks at 2θ = 10.36°, 12.10°, and 14.43°, while Form II shows intense reflections at 11.82°, 14.22°, 18.20°, 21.79°, and 24.60°. Form III, though structurally uncharacterized, displays a low-angle peak at 4.95° 2θ, indicative of larger unit cell dimensions, alongside peaks at 8.58°, 11.98°, 13.08°, and 19.78° [4].
NMR Spectroscopy: Though experimental spectra are scarce in public literature, predicted ¹H-NMR shifts align with its symmetric topology: aromatic protons appear between δ 7.2–8.0 ppm as complex multiplets, while the carboxamide NH₂ group resonates near δ 5.8–6.2 ppm. ¹³C-NMR signals include carbonyl carbons (C10/C11) at ~δ 185–190 ppm and the amide carbon at δ 175–178 ppm [5] [6].
FT-IR Spectroscopy: Key vibrational modes include twin carbonyl stretches (C=O) at 1680–1720 cm⁻¹ (diketone) and 1650–1690 cm⁻¹ (amide), N-H bends at 1540–1650 cm⁻¹, and aromatic C=C stretches at 1400–1600 cm⁻¹. The breadth of carbonyl bands suggests strong intermolecular interactions in the solid state [4].
Table 3: Key PXRD Signatures of Polymorphs
Polymorph | Characteristic 2θ Peaks (degrees) |
---|---|
Form I | 10.36, 12.10, 14.43 |
Form II | 11.82, 14.22, 18.20, 21.79, 24.60 |
Form III | 4.95, 8.58, 11.98, 13.08, 19.78 |
11-Keto oxcarbazepine is trimorphic, with Forms I–III identified. Form I is the most thermodynamically stable under ambient conditions, followed by Form II, while Form III is metastable. Stability studies indicate decomposition >170°C rather than melting, suggesting thermal instability common to α-diketones. The polymorphic transitions are solvent-mediated: Form III crystallizes from toluene/methanol mixtures, while Form I dominates in protic solvents like ethanol. Storage at –20°C under inert atmosphere is recommended to prevent solid-state transitions or solvation, particularly as the compound is hygroscopic and unstable in solution. The α-diketone moiety likely contributes to this instability, making it prone to photodegradation or hydration [4] [6] [2].
Table 4: Polymorphic Properties and Handling Conditions
Polymorph | Stability | Crystallization Conditions | Storage Recommendations |
---|---|---|---|
Form I | Thermodynamically stable | Evaporation of methanol | -20°C, inert atmosphere |
Form II | Enantiotropic | Cooling toluene solutions | Room temperature, dry N₂ |
Form III | Metastable | Toluene/methanol mixtures | -20°C, desiccated |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7